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Compound of Interest

Compound Name: 6-O-(Maltosyl)cyclomaltohexaose

Cat. No.: B026498 Get Quote

This technical guide provides an in-depth overview of 6-O-(Maltosyl)cyclomaltohexaose, also

known as 6-O-α-maltosyl-α-cyclodextrin. The document is intended for researchers, scientists,

and professionals in drug development, offering detailed information on its chemical properties,

synthesis, and applications, with a focus on its role in pharmaceutical formulations and cellular

interactions.

Core Compound Identification and Properties
6-O-(Maltosyl)cyclomaltohexaose is a branched oligosaccharide derived from α-cyclodextrin,

a cyclic structure composed of six glucose units. A maltose molecule is attached to one of the

primary hydroxyl groups of the α-cyclodextrin ring via an α-1,6 glycosidic linkage. While a

specific CAS number for 6-O-(Maltosyl)cyclomaltohexaose is not readily available in public

databases, the closely related β-cyclodextrin analogue, 6-O-α-Maltosyl-β-cyclodextrin, is well-

documented under CAS Number 104723-60-6.[1][2] Due to the structural similarity and shared

applications, data for the β-variant is often referenced in scientific literature.

Physicochemical Properties
The addition of the maltosyl group significantly alters the physicochemical properties of the

parent cyclodextrin, most notably increasing its aqueous solubility and reducing its toxicity.

These characteristics make it an attractive excipient in drug formulation.
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Property
Value (for 6-O-α-Maltosyl-
β-cyclodextrin)

Reference

Molecular Formula C54H90O45 [1][2][3]

Molecular Weight 1459.27 g/mol [1][2][3]

Appearance White to off-white powder -

Solubility High aqueous solubility [4]

Toxicity

Low toxicity, negligible

cytotoxicity up to 100mM in

Caco-2 cells

[4]

Synthesis and Experimental Protocols
The primary method for synthesizing 6-O-(Maltosyl)cyclomaltohexaose is through enzymatic

reactions. The "reverse action" of certain enzymes, such as pullulanase, is a common strategy.

[5][6]

Enzymatic Synthesis via Reverse Action of Pullulanase
This protocol describes the synthesis of 6-α-maltosylcyclomaltohexaose (M-CD) from maltose

and α-cyclodextrin using pullulanase.[5][6]

Materials:

α-Cyclodextrin

Maltose

Bacillus pullulanase

Acetate buffer (pH adjusted as per enzyme optimum)

Deionized water

Procedure:
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Prepare a concentrated solution of α-cyclodextrin and maltose in the acetate buffer. The

molar ratio of maltose to α-cyclodextrin is a critical parameter to optimize, with ratios as high

as 12:1 being reported for the β-cyclodextrin analogue.[7]

Add Bacillus pullulanase to the substrate solution. The enzyme concentration should be

optimized for the specific batch and activity. For the β-variant, 200U/g of β-CD has been

used.[7]

Incubate the reaction mixture at a controlled temperature. For a similar synthesis with a

different pullulanase, a temperature of 70°C was found to be optimal.[7]

The reaction time is crucial and can extend for several hours (e.g., 60 hours for the β-

analogue) to achieve a good yield.[7]

Monitor the reaction progress using techniques like High-Performance Liquid

Chromatography (HPLC) or paper chromatography.

Upon completion, the enzyme is typically denatured by heat, and the product is purified from

the reaction mixture using chromatographic techniques.

Enzymatic Synthesis via Transglycosylation
Debranching enzymes like pullulanase and isoamylase can catalyze the transfer of a maltosyl

group from a donor, such as α-maltosyl fluoride, to cyclomaltohexaose.[8]

Materials:

α-Maltosyl fluoride (donor)

Cyclomaltohexaose (acceptor)

Pullulanase from Aerobacter aerogenes or Isoamylase from Pseudomonas amyloderamosa

Appropriate buffer system

Procedure:
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Dissolve the α-maltosyl fluoride and cyclomaltohexaose in the buffer. A molar excess of the

acceptor is typically used.

Add the debranching enzyme to initiate the transglycosylation reaction.

Incubate the mixture under optimal conditions for the chosen enzyme.

The yield of 6-O-maltosylcyclomaltohexaose can be quantified by HPLC. Yields are

dependent on the enzyme used, with pullulanase from A. aerogenes showing a transfer ratio

of 60.8%.[8]

Purify the product using standard chromatographic methods.

Applications in Drug Development
The unique properties of 6-O-(Maltosyl)cyclomaltohexaose and its derivatives make them

valuable in pharmaceutical sciences, primarily as drug delivery vehicles to enhance the

solubility, stability, and bioavailability of poorly water-soluble drugs.

Enhancement of Oral Bioavailability
The inclusion of poorly soluble drugs within the lipophilic cavity of the cyclodextrin molecule can

significantly improve their dissolution in the gastrointestinal tract. For instance, the formation of

an inclusion complex between fraxinellone and 6-O-α-D-maltosyl-β-cyclodextrin resulted in a

5.8-fold increase in its oral bioavailability.[4] This is attributed to the enhanced solubility and

dissolution rate of the complex.[4]

Treatment of Lysosomal Storage Disorders
6-O-α-maltosyl-β-cyclodextrin has shown promise as a therapeutic agent for Niemann-Pick

disease Type C (NPC), a rare lysosomal storage disorder characterized by the accumulation of

cholesterol in lysosomes.[9] It has been demonstrated to ameliorate abnormal cholesterol

metabolism and reduce cholesterol accumulation in both in vitro and in vivo models of NPC.[9]

Interaction with Cellular Cholesterol Homeostasis
The therapeutic effect of maltosylated cyclodextrins in NPC is linked to their interaction with

cellular cholesterol transport pathways. Studies have shown that 6-O-α-maltosyl-β-cyclodextrin
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can modulate the expression of key proteins involved in cholesterol efflux.

Signaling Pathway for Cholesterol Efflux Modulation
6-O-α-maltosyl-β-cyclodextrin has been shown to influence the expression of ATP-binding

cassette (ABC) transporters ABCA1 and ABCG1.[10] These transporters play a crucial role in

reverse cholesterol transport, moving cholesterol from peripheral cells to high-density

lipoprotein (HDL) for transport to the liver. A reduction in cellular cholesterol levels by the

cyclodextrin leads to the downregulation of ABCA1 and ABCG1 expression, while cholesterol

loading restores their expression.[10]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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